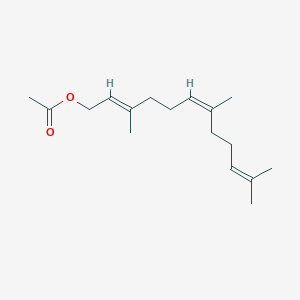
(2E,6Z)-farnesol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-farnesol acetate is an organic compound belonging to the class of fatty alcohol esters. It is derived from farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils. The compound is characterized by its pleasant floral aroma and is used in the fragrance industry. Its chemical formula is C17H28O2, and it has a molecular weight of 264.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-farnesol acetate typically involves the esterification of farnesol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like ion-exchange resins can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-farnesol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesal acetate using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to farnesol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Farnesal acetate.
Reduction: Farnesol.
Substitution: Various substituted farnesol derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,6Z)-farnesol acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and terpenoids.
Biology: Studied for its role in plant defense mechanisms and as a pheromone in insects.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of (2E,6Z)-farnesol acetate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound’s molecular targets include G-protein coupled receptors and ion channels, which play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Geraniol acetate: Another ester of a sesquiterpene alcohol with similar fragrance properties.
Nerolidol acetate: A structurally related compound with comparable applications in the fragrance industry.
Linalyl acetate: An ester of linalool, used in perfumes and cosmetics.
Uniqueness
(2E,6Z)-farnesol acetate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
CAS No. |
24163-98-2 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10-,16-12+ |
InChI Key |
ZGIGZINMAOQWLX-RWIOWDNPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/COC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


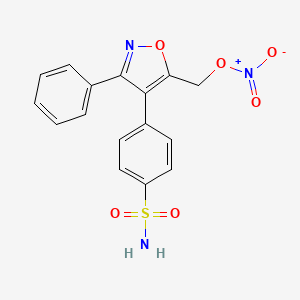
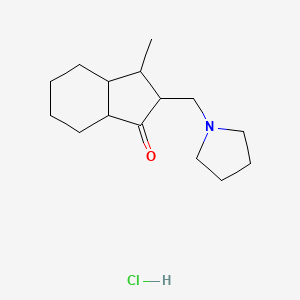


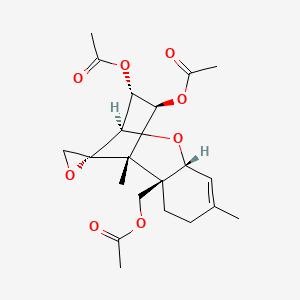
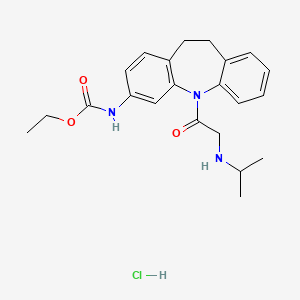
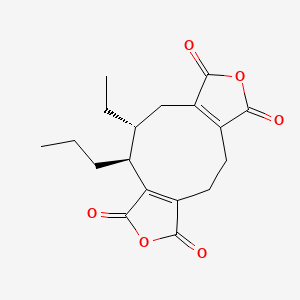
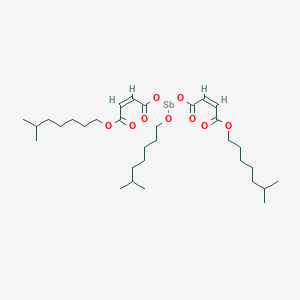
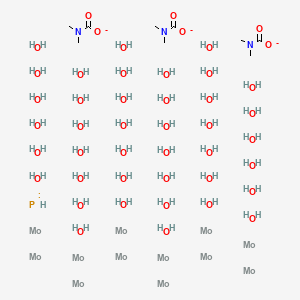
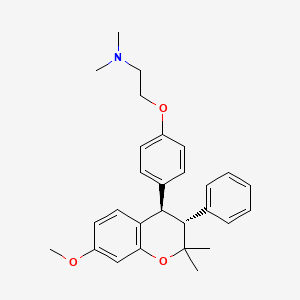
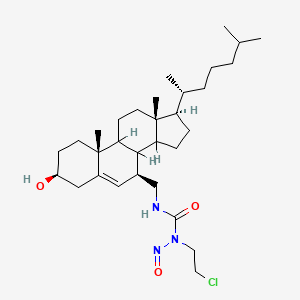
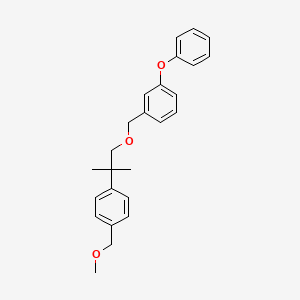

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
